2-(4-Aminophenyl)-3,4-dihydroisoquinolin-1-one
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Overview
Description
2-(4-Aminophenyl)-3,4-dihydroisoquinolin-1-one is an organic compound with significant interest in various fields of scientific research. This compound features a dihydroisoquinolinone core substituted with an aminophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-3,4-dihydroisoquinolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and 2-aminobenzylamine.
Condensation Reaction: The initial step involves a condensation reaction between 4-nitrobenzaldehyde and 2-aminobenzylamine to form an intermediate Schiff base.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The final step involves cyclization of the reduced intermediate to form this compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-3,4-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group or the dihydroisoquinolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted isoquinolinone derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Aminophenyl)-3,4-dihydroisoquinolin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-1H-benzimidazole: Another compound with an aminophenyl group but a benzimidazole core.
2-(4-Aminophenyl)-1,3,4-oxadiazole: Features an oxadiazole ring instead of the isoquinolinone core.
Uniqueness
2-(4-Aminophenyl)-3,4-dihydroisoquinolin-1-one is unique due to its dihydroisoquinolinone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-aminophenyl)-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-12-5-7-13(8-6-12)17-10-9-11-3-1-2-4-14(11)15(17)18/h1-8H,9-10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGLPOBLDVVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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